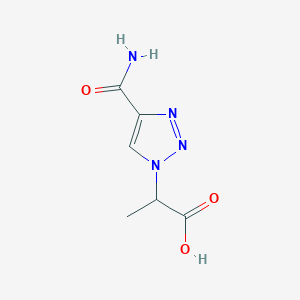
2-(4-carbamoyltriazol-1-yl)propanoic acid
Cat. No. B8677093
M. Wt: 184.15 g/mol
InChI Key: JRQDNNCASWZZEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08653260B2
Procedure details


2-[4-(Aminocarbonyl)-1H-1,2,3-triazol-1-yl]propanoic acid was prepared from commercially available propiolamide and tert-butyl 2-azidopropanate using a procedure analogous to that used to prepare Intermediate 52. 1HNMR (500 MHz, CD3OD) δ: 8.48 (s, 1H), 5.50 (q, J=7.3 Hz, 1H), 1.85 (d, J=7.3 Hz, 3H). LC-MS: m/z (ES) 185 (MH)+.

Name
tert-butyl 2-azidopropanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
Intermediate 52
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH2:5])(=[O:4])[C:2]#[CH:3].[N:6]([CH:9]([CH3:17])[C:10]([O:12]C(C)(C)C)=[O:11])=[N+:7]=[N-:8]>>[NH2:5][C:1]([C:2]1[N:8]=[N:7][N:6]([CH:9]([CH3:17])[C:10]([OH:12])=[O:11])[CH:3]=1)=[O:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)(=O)N
|
|
Name
|
tert-butyl 2-azidopropanate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=[N+]=[N-])C(C(=O)OC(C)(C)C)C
|
Step Two
[Compound]
|
Name
|
Intermediate 52
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC(=O)C=1N=NN(C1)C(C(=O)O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
